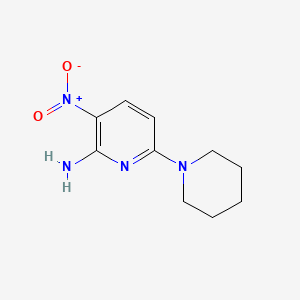

4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-(m-tolyl)-1H-pyrazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-(m-tolyl)-1H-pyrazole-3-carboxamide" is a structurally complex molecule that likely exhibits significant biological activity due to the presence of multiple functional groups and aromatic systems. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds with fluorinated aromatic rings and pyrazole moieties, which are known to contribute to various biological activities, including anticancer and enzyme inhibitory effects.

Synthesis Analysis

The synthesis of related fluorinated pyrazole compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of a pyrazolo[1,5-a]pyrimidine derivative was achieved by condensation of dimethylamine with a pyrazolo[1,5-a]pyrimidine-3-carboxylic acid intermediate, which itself was prepared from ethyl 5-amino-1H-pyrazole-4-carboxylate through cyclisation and saponification steps . This suggests that the synthesis of the compound would also involve strategic functional group transformations and cyclisation reactions to construct the pyrazole core and introduce the fluorinated aromatic substituents.

Molecular Structure Analysis

The molecular structure of fluorinated pyrazole derivatives is often characterized by X-ray crystallography, as seen in the study of bis(4-fluorophenyl) pyrazoline derivatives . These structures are stabilized by various intermolecular interactions, including hydrogen bonds and weak fluorine interactions. The presence of fluorine atoms can significantly influence the molecular conformation and packing due to their electronegativity and size. Therefore, the molecular structure of "this compound" would likely exhibit similar characteristics.

Chemical Reactions Analysis

The reactivity of fluorinated pyrazole compounds can be influenced by the electronic effects of the fluorine atoms and the nature of other substituents on the molecule. For example, the presence of a carbonyl group adjacent to the pyrazole ring can make the compound a potential target for nucleophilic attacks, as suggested by molecular electrostatic potential maps . The fluorine atoms can also affect the reactivity by withdrawing electron density from the aromatic rings, potentially making them less reactive towards electrophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

Fluorinated compounds often exhibit unique physical and chemical properties, such as increased metabolic stability and altered lipophilicity, which can enhance their pharmacokinetic profiles . The introduction of fluorine can also affect the compound's boiling point, melting point, and solubility. The specific physical and chemical properties of "this compound" would need to be determined experimentally, but it is reasonable to expect that the fluorine atoms would confer increased stability and potentially beneficial pharmacokinetic characteristics.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Compounds with pyrazole structures, such as "5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide," have been synthesized and structurally analyzed to understand their conformation and potential interactions. Such studies are foundational in drug discovery, providing insights into how structural features may influence biological activity (B. F. Abdel-Wahab et al., 2013).

Antimicrobial and Anticancer Activity

Research on pyrazole derivatives, including the synthesis of fluorine-containing derivatives, has been driven by their potential therapeutic applications. For instance, studies have identified compounds with significant antimicrobial and anticancer activities, exploring the structure-activity relationship to optimize efficacy (A. Eleev et al., 2015). Such research is crucial for the development of new therapeutic agents against various diseases.

Novel Drug Development

The design and synthesis of novel compounds with potential as drug candidates against specific targets are a significant area of research. For example, thiazole-aminopiperidine hybrid analogues have been explored as inhibitors for Mycobacterium tuberculosis, showing promising activity and highlighting the role of chemical synthesis in tackling infectious diseases (V. U. Jeankumar et al., 2013).

Mechanistic Studies and Receptor Interaction

Understanding how specific compounds interact with biological targets is vital for drug design. Research into compounds acting on orexin receptors, for example, provides insights into their potential therapeutic applications in treating disorders such as compulsive food consumption, illustrating the broader implications of chemical research in understanding and treating complex behaviors (L. Piccoli et al., 2012).

Propriétés

IUPAC Name |

1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(3-methylphenyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F2N3O2/c1-16-3-2-4-20(13-16)27-24(30)23-22(31-15-17-5-7-18(25)8-6-17)14-29(28-23)21-11-9-19(26)10-12-21/h2-14H,15H2,1H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDGMRCTSYSMTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=NN(C=C2OCC3=CC=C(C=C3)F)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-chlorobenzyl)-7-hydroxy-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2545837.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2545840.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonoyl chloride](/img/structure/B2545845.png)

![3-amino-2-(4-bromobenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B2545846.png)

![ethyl 2-(2-(phenylsulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2545851.png)

![3-(4-chlorobenzyl)-1-(1-naphthylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)